molecular formula C16H24N2O4S B13772604 tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate CAS No. 58290-36-1

tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate

Cat. No.: B13772604
CAS No.: 58290-36-1
M. Wt: 340.4 g/mol
InChI Key: ZLEQMMNJVBKQQL-CYBMUJFWSA-N
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Description

tert-Butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a methoxyphenyl moiety, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or ethers .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical assays .

Medicine

Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. The methoxyphenyl and methylsulfanyl groups can also participate in non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

58290-36-1

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(20)18-13(14(17)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H2,17,19)(H,18,20)/t13-/m1/s1

InChI Key

ZLEQMMNJVBKQQL-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)N

Origin of Product

United States

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